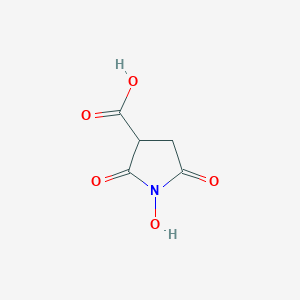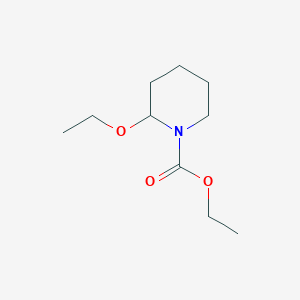![molecular formula C8H12N2 B061867 4-[(E)-but-2-en-2-yl]-1-methylimidazole CAS No. 161095-84-7](/img/structure/B61867.png)
4-[(E)-but-2-en-2-yl]-1-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-but-2-en-2-yl]-1-methylimidazole, also known as BMIM, is a type of ionic liquid that has gained attention in recent years due to its unique properties. It is a non-volatile, non-flammable, and thermally stable liquid that has been used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
4-[(E)-but-2-en-2-yl]-1-methylimidazole has been used in various scientific research applications, including catalysis, electrochemistry, and separation science. It has also been used as a solvent in organic synthesis and as a lubricant in tribology. 4-[(E)-but-2-en-2-yl]-1-methylimidazole has shown promise in the development of new materials, such as ionic liquid crystals, and in the production of biofuels.
Wirkmechanismus
4-[(E)-but-2-en-2-yl]-1-methylimidazole acts as an ionic liquid by forming a stable ionic network. It has a high ionic conductivity and can form stable complexes with metal ions. 4-[(E)-but-2-en-2-yl]-1-methylimidazole can also act as a solubilizing agent for various organic and inorganic compounds.
Biochemische Und Physiologische Effekte
4-[(E)-but-2-en-2-yl]-1-methylimidazole has been shown to have low toxicity and is not harmful to human health. It has been used in various biomedical applications, including drug delivery and tissue engineering. 4-[(E)-but-2-en-2-yl]-1-methylimidazole has also been shown to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(E)-but-2-en-2-yl]-1-methylimidazole in lab experiments is its high stability and low volatility, making it a safer alternative to volatile organic solvents. It also has a wide liquid range and can be used over a broad temperature range. However, 4-[(E)-but-2-en-2-yl]-1-methylimidazole can be expensive to produce and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for the use of 4-[(E)-but-2-en-2-yl]-1-methylimidazole in scientific research. One potential area is in the development of new ionic liquid crystals for use in electronic devices. 4-[(E)-but-2-en-2-yl]-1-methylimidazole could also be used in the production of biofuels and in the development of new catalysts for organic synthesis. Additionally, 4-[(E)-but-2-en-2-yl]-1-methylimidazole could be used in the development of new drug delivery systems and in tissue engineering applications.
In conclusion, 4-[(E)-but-2-en-2-yl]-1-methylimidazole is a versatile ionic liquid that has shown promise in various scientific research applications. Its unique properties make it a valuable alternative to traditional solvents and it has the potential to be used in a wide range of future applications. Further research is needed to fully understand the potential of 4-[(E)-but-2-en-2-yl]-1-methylimidazole in scientific research.
Synthesemethoden
4-[(E)-but-2-en-2-yl]-1-methylimidazole can be synthesized through several methods, including the reaction of 1-methylimidazole with 2-chlorobutene, the reaction of 1-methylimidazole with 2-bromo-1-butene, and the reaction of 1-methylimidazole with 2-chloro-1-butene. The most common method involves the reaction of 1-methylimidazole with 2-chlorobutene in the presence of a base such as potassium hydroxide. This method yields a high purity of 4-[(E)-but-2-en-2-yl]-1-methylimidazole and is relatively simple to perform.
Eigenschaften
IUPAC Name |
4-[(E)-but-2-en-2-yl]-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-7(2)8-5-10(3)6-9-8/h4-6H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWPZAJUMRBDOX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CN(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CN(C=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole,1-methyl-4-(1-methyl-1-propenyl)-,(E)-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

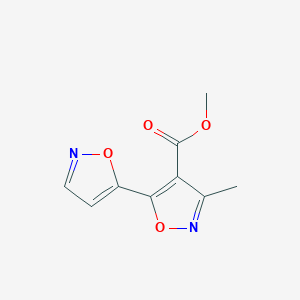
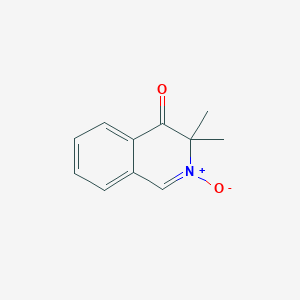

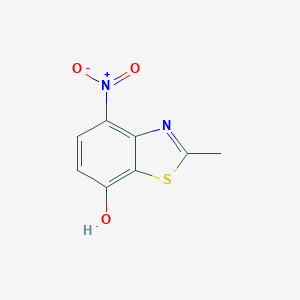
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
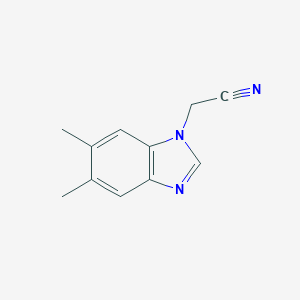
![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)
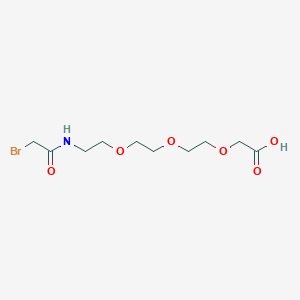


![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)

